An In-depth Technical Guide to 3-(2,4-Difluorophenyl)pyridin-4-amine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(2,4-Difluorophenyl)pyridin-4-amine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,4-Difluorophenyl)pyridin-4-amine is a fluorinated heterocyclic compound that has garnered interest within the medicinal chemistry landscape. Its structure, which combines a 4-aminopyridine core with a 2,4-difluorophenyl moiety, presents a unique combination of chemical properties that make it a valuable building block in the design of novel therapeutic agents. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(2,4-Difluorophenyl)pyridin-4-amine, with a focus on its relevance in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(2,4-Difluorophenyl)pyridin-4-amine is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1258613-25-0 | [1] |
| Molecular Formula | C₁₁H₈F₂N₂ | [1] |
| Molecular Weight | 206.19 g/mol | [1] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Predicted XlogP | 2.0 | [2] |
| Monoisotopic Mass | 206.06555 Da | [2] |
Synthesis and Reactivity
The synthesis of 3-(2,4-Difluorophenyl)pyridin-4-amine is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis due to its high efficiency and broad functional group tolerance.
Synthetic Workflow: Suzuki-Miyaura Coupling
The logical flow for the synthesis of 3-(2,4-Difluorophenyl)pyridin-4-amine via Suzuki-Miyaura coupling is depicted below. This approach involves the coupling of a pyridine-based halide with a boronic acid derivative.
Caption: Synthetic workflow for 3-(2,4-Difluorophenyl)pyridin-4-amine.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a detailed, step-by-step methodology for the synthesis of 3-(2,4-Difluorophenyl)pyridin-4-amine.
Materials:
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3-Bromo-4-aminopyridine
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(2,4-Difluorophenyl)boronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask, add 3-bromo-4-aminopyridine (1.0 eq.), (2,4-difluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
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Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
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Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.
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Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
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Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 3-(2,4-Difluorophenyl)pyridin-4-amine.
Reactivity Insights
The reactivity of 3-(2,4-Difluorophenyl)pyridin-4-amine is influenced by several factors:
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Nucleophilicity of the Amino Group: The amino group at the 4-position of the pyridine ring is a key site for further functionalization, such as acylation, alkylation, or participation in coupling reactions.
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Pyridine Ring Electronics: The pyridine nitrogen is electron-withdrawing, which can influence the reactivity of the aromatic ring. However, the amino group is an electron-donating group, which can modulate the overall electronic properties of the scaffold.
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Potential for Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with metal catalysts, potentially inhibiting or slowing down catalytic cycles in subsequent cross-coupling reactions. Careful selection of ligands and reaction conditions is often necessary to mitigate this effect.
Spectroscopic Characterization
Accurate characterization of 3-(2,4-Difluorophenyl)pyridin-4-amine is essential for confirming its identity and purity. While experimental data is not widely published, predicted data and typical spectral features are discussed below.
Mass Spectrometry
The predicted mass spectrum provides key information for identifying the molecule.
| Adduct | Predicted m/z |
| [M+H]⁺ | 207.07283 |
| [M+Na]⁺ | 229.05477 |
| [M-H]⁻ | 205.05827 |
Data sourced from PubChem[2].
NMR Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the difluorophenyl rings, as well as a signal for the amino protons. The protons on the pyridine ring will likely appear as doublets and triplets, while the protons on the difluorophenyl ring will exhibit complex splitting patterns due to coupling with both protons and fluorine atoms. The amino protons typically appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule. The carbons attached to fluorine will appear as doublets or doublets of doublets due to C-F coupling. The chemical shifts of the pyridine and phenyl carbons will be influenced by the substituents.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two fluorine atoms on the phenyl ring, likely appearing as complex multiplets due to F-F and F-H coupling.
Applications in Drug Discovery
The 3-(2,4-difluorophenyl)pyridin-4-amine scaffold is a promising starting point for the development of novel therapeutics, particularly in the area of oncology. The 4-aminopyridine core is a known pharmacophore in many biologically active compounds, and the difluorophenyl group can enhance binding affinity and improve pharmacokinetic properties.
Kinase Inhibitors
A primary area of interest for this scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-aminopyridine moiety can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases.
Caption: Drug discovery workflow utilizing the core scaffold.
By modifying the amino group and other positions on the pyridine ring, libraries of compounds can be synthesized and screened against various kinase targets. The 2,4-difluorophenyl group can occupy a hydrophobic pocket in the kinase active site, contributing to the overall potency and selectivity of the inhibitor.
Anticancer Agents
Derivatives of 3-aryl-4-aminopyridines have shown promise as anticancer agents. The mechanism of action can vary, but often involves the inhibition of key signaling pathways that are essential for cancer cell proliferation, survival, and metastasis. The development of compounds based on the 3-(2,4-difluorophenyl)pyridin-4-amine scaffold could lead to new therapies for various types of cancer.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-(2,4-Difluorophenyl)pyridin-4-amine. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-(2,4-Difluorophenyl)pyridin-4-amine is a versatile and valuable building block for drug discovery. Its synthesis via the robust Suzuki-Miyaura coupling allows for its efficient production, and its chemical properties make it an attractive scaffold for the development of novel therapeutics, particularly kinase inhibitors for the treatment of cancer. Further exploration of the biological activities of its derivatives is warranted and holds the potential to yield new and effective medicines.
References
-
Kulakov, I.V., Palamarchuk, I.V., Shulgau, Z.T., Seilkhanov, T.M., Gatilov, Y.V., & Fisyuk, A.S. (2018). Synthesis, structure and biological activity of 3-(arylmethyl)aminopyridine-2(1H) -ones and 1H-pyrido [2,3-b][3][4]oxazin-2(3H)-ones. Journal of Molecular Structure, 1166, 262–269. [Link]
-
PubChem. (n.d.). 3-(2,4-difluorophenyl)pyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Google Patents. (n.d.). WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
-
Dyachenko, V. D., & Konyushkin, L. D. (2011). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 47(5), 585-591. [Link]
-
Google Patents. (n.d.). EP 2 368 550 B1. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
Feng, D., et al. (2009). Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists. Journal of Medicinal Chemistry, 52(24), 7962-5. [Link]
-
Ward, S. C., et al. (2019). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2019(4), M1093. [Link]
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Fathimunnisa, M., & Manikandan, H. (2018). Synthesis, Characterization and DFT studies of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine. ResearchGate. [Link]
-
Bhat, A. R., et al. (2021). Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Scientific Reports, 11(1), 1-14. [Link]
-
Li, Z., et al. (2015). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 17(21), 5256-5259. [Link]
-
Rusinov, V. L., et al. (2010). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russian Journal of Organic Chemistry, 46(10), 1546-1550. [Link]
-
Pinto, D. C., Santos, C. M., & Silva, A. M. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]
-
Abu Thaher, B., et al. (2012). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469. [Link]
-
PubChem. (n.d.). 6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). PYRIDIN-4-AMINE. Retrieved from [Link]
-
NIST. (n.d.). 4-Aminopyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
SpectraBase. (n.d.). (2,4-Difluorophenyl)-(2-methyl-1-phenyl-propyl)amine. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. PubChemLite - 3-(2,4-difluorophenyl)pyridin-4-amine (C11H8F2N2) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2h-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol and processes for preparing fused tricyclic compounds comprising a substituted phenyl or pyridinyl moiety, including methods of their use - Google Patents [patents.google.com]
